molecular formula C5H6FN3O B074243 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one CAS No. 1597-37-1

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one

Cat. No. B074243
CAS RN: 1597-37-1
M. Wt: 143.12 g/mol
InChI Key: HHCIGERYCJXKQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves condensation reactions, cyclization processes, and specific substitutions to introduce functional groups such as fluorine or methylamino. For instance, a practical synthesis approach for related compounds has been described, where palladium-catalyzed cyanation/reduction sequences and selective chlorination techniques are employed to introduce complex moieties (Wang et al., 2006).

Molecular Structure Analysis

The structure of pyrimidinones is characterized by the presence of a pyrimidine ring, which can be modified with various substituents leading to significant changes in molecular geometry and electronic distribution. Crystallographic studies and quantum chemical calculations can provide detailed insights into the conformation, intermolecular interactions, and potential reactive sites of such compounds (Gandhi et al., 2016).

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, including 5-Fluorouracil (5-FU), have been central to cancer chemotherapy due to their ability to perturb nucleic acid dynamics and structure. Developments in fluorine chemistry have enhanced the precision in using FPs for treating cancer. Beyond their established role in inhibiting thymidylate synthase (TS), recent studies have uncovered new targets for FPs. These include RNA modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, which are implicated in 5-FU cytotoxicity. Additionally, DNA topoisomerase 1 (Top1) has been identified as a mediator of FP anti-tumor activity, revealing new mechanisms by which FPs inhibit RNA- and DNA-modifying enzymes. The use of polymeric FPs may enable more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).

Synthesis and Application of Pyrimidine Scaffolds

The pyranopyrimidine core, a derivative of pyrimidin-2(1H)-one, is crucial for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds have been intensively investigated for their wide range of applicability. The development of this core structure has been challenging due to its structural complexity. Recent reviews have covered the synthetic pathways employed for developing substituted pyrano/pyrimidin-2-one derivatives using various hybrid catalysts, indicating the scaffold's significant potential for the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Pharmacogenetics and Fluoropyrimidine Therapy Personalization

The field of pharmacogenetics has shown promising tools for therapy individualization, especially concerning antifolate and fluoropyrimidine agents like methotrexate (MTX) and 5-FU. Genetic polymorphisms, particularly in the 5,10-methylenetetrahydrofolate reductase (MTHFR) gene, have been associated with alterations in enzyme activity and the distribution of intracellular folate, impacting the efficacy and toxicity of these agents. However, clinical applications of these findings remain limited, suggesting a need for further exploration and validation to optimize treatment strategies (De Mattia & Toffoli, 2009).

properties

IUPAC Name

5-fluoro-6-(methylamino)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-7-4-3(6)2-8-5(10)9-4/h2H,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCIGERYCJXKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326331
Record name 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one
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Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one

CAS RN

1597-37-1
Record name 5-Fluoro-6-(methylamino)-2(1H)-pyrimidinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 527092
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC527092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527092
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Record name 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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